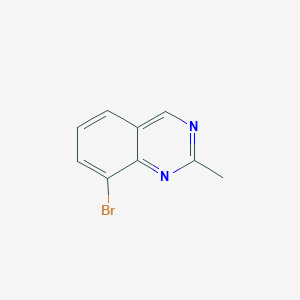

8-Bromo-2-methylquinazoline

Description

Significance of Nitrogen-Containing Heterocycles in Synthetic Organic Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the world of organic chemistry. openmedicinalchemistryjournal.comnih.gov Their presence is widespread in nature, forming the core structures of many alkaloids, vitamins, and hormones. encyclopedia.pub This natural prevalence has inspired chemists to utilize these scaffolds in the design and synthesis of new molecules with a vast array of applications, including pharmaceuticals, agrochemicals, and materials science. openmedicinalchemistryjournal.comfrontiersin.org The inclusion of nitrogen atoms within a cyclic framework imparts unique electronic properties and the capacity for hydrogen bonding, which can significantly influence a molecule's reactivity, solubility, and biological activity. encyclopedia.pubmdpi.com Consequently, the development of efficient and innovative methods for constructing and functionalizing nitrogen-containing heterocycles remains a vibrant and crucial area of research. frontiersin.org

Overview of the Quinazoline (B50416) Core as a Privileged Chemical Structure

The quinazoline scaffold, a fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring, is considered a "privileged structure" in medicinal chemistry. wikipedia.orgnih.govscielo.br This designation stems from its recurring appearance in a multitude of biologically active compounds, including over 200 naturally occurring alkaloids. arabjchem.orgomicsonline.org The stability of the quinazoline nucleus, coupled with its ability to interact with various biological targets, makes it an attractive framework for drug discovery. omicsonline.orgresearchgate.net The therapeutic importance of quinazolines is underscored by their presence in several clinically approved drugs for treating a range of conditions, from cancer to hypertension. mdpi.comwikipedia.orgscielo.br The versatility of the quinazoline core allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. nih.govomicsonline.org

Historical Development and Evolution of Quinazoline Synthesis Methodologies

The journey of quinazoline synthesis began in 1869 when Griess first prepared a quinazoline derivative. arabjchem.orgnih.gov However, the parent quinazoline molecule was not synthesized until 1895 by Bischler and Lang. wikipedia.orgorientjchem.org A more satisfactory and improved synthesis was later devised by Gabriel in 1903. nih.gov One of the classical and most notable methods for creating quinazoline derivatives is the Niementowski reaction, which involves the condensation of anthranilic acid with amides. arabjchem.orgwisdomlib.org

Over the decades, synthetic methodologies have evolved significantly. Modern approaches often employ transition-metal catalysts, such as palladium and copper, to facilitate the construction of the quinazoline framework with greater efficiency and under milder conditions. mdpi.comfrontiersin.org These advanced techniques allow for the synthesis of a diverse array of substituted quinazolines that were previously difficult to access. frontiersin.org Other innovative methods include microwave-promoted synthesis and multi-component reactions, which offer advantages in terms of reaction time and operational simplicity. frontiersin.org

Research Scope and Objectives Pertaining to 8-Bromo-2-methylquinazoline

The specific compound, this compound, presents a unique platform for further chemical exploration. The presence of a bromine atom at the 8-position offers a reactive handle for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. grafiati.com This allows for the introduction of a wide range of substituents at this position, enabling the creation of a library of novel quinazoline derivatives.

A key research objective is to utilize this compound as a key intermediate in the synthesis of more complex molecules. grafiati.com For instance, it can be converted to 8-bromo-4-chloro-2-methylquinazoline (B1287983), which then allows for nucleophilic substitution at the 4-position. grafiati.com This step-wise functionalization provides a strategic route to highly substituted quinazolines. The overarching goal of such research is to explore the structure-activity relationships of these new compounds, with potential applications in various fields, including medicinal chemistry.

Chemical Profile of this compound

| Property | Value |

| CAS Number | 1780473-72-4 |

| Molecular Formula | C9H7BrN2 |

| Molecular Weight | 223.07 g/mol |

Table 1: Chemical and Physical Properties of this compound. chemsrc.com

Synthesis of this compound and its Derivatives

A documented synthetic route to a related compound, 8-bromo-2-methyl-3H-quinazolin-4-one, starts from 2-bromoaniline. grafiati.com This is then converted through a series of steps to 2-amino-3-bromobenzamide (B112636). Condensation of this intermediate with 2,4-pentanedione, using p-toluenesulfonic acid as a catalyst, yields 8-bromo-2-methyl-3H-quinazolin-4-one. grafiati.com Subsequent chlorination with phosphorus oxychloride provides 8-bromo-4-chloro-2-methylquinazoline. grafiati.com This chlorinated derivative serves as a versatile precursor for introducing various amines at the 4-position via nucleophilic substitution, leading to a diverse set of 4-substituted-8-bromo-2-methylquinazolines. grafiati.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrN2 |

|---|---|

Molecular Weight |

223.07 g/mol |

IUPAC Name |

8-bromo-2-methylquinazoline |

InChI |

InChI=1S/C9H7BrN2/c1-6-11-5-7-3-2-4-8(10)9(7)12-6/h2-5H,1H3 |

InChI Key |

LOYAHFIRNLEKDC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC=C2C=CC=C(C2=N1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 8 Bromo 2 Methylquinazoline and Key Intermediates

Classical Approaches to Quinazoline (B50416) Ring System Construction

The quinazoline scaffold is a foundational structure in many biologically active compounds, leading to the development of numerous synthetic strategies. nih.gov Classical methodologies for constructing this bicyclic system often begin with derivatives of anthranilic acid or related ortho-substituted anilines. mdpi.comijarsct.co.in

Condensation reactions are central to the formation of the quinazoline ring. A widely recognized method is the Niementowski quinazoline synthesis, which traditionally involves the condensation of anthranilic acid with amides. ijarsct.co.inresearchgate.net Variations of this approach utilize other C1 and N1 sources. For instance, the reaction of anthranilic acid derivatives with orthoesters can also yield the quinazoline core. mdpi.comfrontiersin.org Another common strategy involves the condensation of 2-aminobenzonitriles or 2-aminobenzamides with various reagents like aldehydes or orthoesters. mdpi.comorganic-chemistry.org These reactions typically require specific conditions, which can include high temperatures or the use of catalysts to facilitate the formation of the critical C-N bonds that define the pyrimidine (B1678525) portion of the quinazoline ring. mdpi.com

Quinazolin-4(3H)-ones are key intermediates in the synthesis of many quinazoline derivatives. mdpi.com Their formation is often achieved through intramolecular cyclization. A prevalent strategy begins with the acylation of anthranilic acid to form an N-acylanthranilic acid. This intermediate can then undergo dehydrative cyclization, often promoted by reagents like acetic anhydride (B1165640), to yield a benzoxazinone (B8607429). nih.govtandfonline.com This benzoxazinone is a reactive intermediate that, upon reaction with an amine source such as ammonia (B1221849) or hydrazine (B178648), readily undergoes ring-opening and subsequent recyclization to form the stable quinazolin-4(3H)-one ring system. nih.gov Alternative cyclization strategies may involve radical-mediated pathways or transition-metal-catalyzed reactions to construct the heterocyclic ring. acs.orgresearchgate.netmdpi.com

Targeted Synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one and its Derivatives

The synthesis of the specific intermediate, 8-Bromo-2-methylquinazolin-4(3H)-one, requires a targeted approach that installs the bromo and methyl substituents at the desired positions from the outset. This is achieved by selecting starting materials that already contain these functionalities or their precursors.

The most direct route to an 8-bromo-substituted quinazolinone is to begin with an anthranilic acid that is brominated at the 3-position (3-bromoanthranilic acid). The position of the substituent on the initial anthranilic acid ring dictates its final position in the quinazoline product. Similarly, the 2-methyl group of the target compound is typically introduced by using an acetylating agent, such as acetic anhydride or acetyl chloride. tandfonline.com

A common and effective two-step procedure involves first converting the substituted anthranilic acid into a benzoxazinone intermediate. nih.govtandfonline.com For the synthesis of the target intermediate, 3-bromoanthranilic acid would be reacted with acetic anhydride. This reaction serves a dual purpose: it acts as the acetylating agent to introduce the precursor to the 2-methyl group and as a dehydrating agent to facilitate the cyclization to 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one. tandfonline.com

Following the formation of the brominated benzoxazinone intermediate, the next step is its conversion to the corresponding quinazolinone. This is achieved through a condensation reaction with an appropriate nitrogen source, followed by intramolecular cyclization.

The 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one intermediate is treated with an amine, such as in an alcoholic solution or another suitable solvent. nih.gov The amine attacks the carbonyl group of the benzoxazinone, leading to the opening of the oxazinone ring. The resulting intermediate then undergoes a dehydrative cyclization to form the thermodynamically stable six-membered pyrimidine ring of the quinazolinone. nih.gov This sequence provides a reliable method for obtaining 8-Bromo-2-methylquinazolin-4(3H)-one in good yields.

Table 1: Representative Two-Step Synthesis of a Substituted 2-Methylquinazolin-4(3H)-one

| Step | Starting Materials | Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Anthranilic Acid | Acetic Anhydride, Reflux | 2-Methyl-4H-3,1-benzoxazin-4-one |

| 2 | 2-Methyl-4H-3,1-benzoxazin-4-one | Amine, Heating in Solvent | 2-Methyl-3-substituted-quinazolin-4(3H)-one |

This table illustrates a general synthetic scheme based on established protocols. For the synthesis of 8-Bromo-2-methylquinazolin-4(3H)-one, 3-bromoanthranilic acid would be used as the starting material. tandfonline.com

Conversion of Brominated Quinazolinones to 8-Bromo-2-methylquinazolines

The final stage in the synthesis of 8-Bromo-2-methylquinazoline is the removal of the C4-keto group from the 8-Bromo-2-methylquinazolin-4(3H)-one intermediate. This transformation is typically accomplished via a two-step chemical sequence involving chlorination followed by reduction.

First, the carbonyl group of the quinazolinone is converted into a more reactive leaving group. This is commonly achieved by treating the 8-Bromo-2-methylquinazolin-4(3H)-one with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This reaction replaces the C4-oxo group with a chlorine atom, yielding the critical intermediate 8-bromo-4-chloro-2-methylquinazoline (B1287983). wikipedia.org

Second, the 4-chloro substituent is removed via a reduction reaction. A common method for this step is catalytic hydrogenation, where the 8-bromo-4-chloro-2-methylquinazoline is reacted with hydrogen gas in the presence of a palladium catalyst (e.g., Pd/C). This process, known as hydro-dehalogenation, reductively cleaves the C-Cl bond, replacing the chlorine atom with a hydrogen atom to yield the final product, this compound. wikipedia.org The presence of the 8-bromo substituent is generally stable under these conditions, allowing for selective de-chlorination at the 4-position. The use of an 8-bromo-2-chloroquinazoline (B592065) scaffold for further synthetic elaborations has been reported, underscoring the viability of this intermediate. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 8-Bromo-2-methylquinazolin-4(3H)-one |

| Quinazoline |

| Quinazolin-4(3H)-one |

| Anthranilic acid |

| 2-Aminobenzonitrile |

| 2-Aminobenzamide |

| N-acylanthranilic acid |

| Benzoxazinone |

| Acetic anhydride |

| 3-bromoanthranilic acid |

| Acetyl chloride |

| 8-bromo-2-methyl-4H-3,1-benzoxazin-4-one |

| Phosphorus oxychloride (POCl₃) |

| Thionyl chloride (SOCl₂) |

| 8-bromo-4-chloro-2-methylquinazoline |

Chlorination Strategies for 8-Bromo-2-methylquinazolin-4(3H)-one (e.g., to 8-Bromo-4-chloro-2-methylquinazoline)

The conversion of a quinazolin-4(3H)-one to its 4-chloro derivative is a fundamental and widely employed activation step in quinazoline chemistry. This transformation replaces the hydroxyl group of the enol tautomer with a chlorine atom, converting it into a good leaving group for subsequent nucleophilic substitution reactions. The oxidative aromatization of the 8-bromo-2-methylquinazolin-4(3H)-one moiety is typically achieved by heating the compound in the presence of a strong chlorinating agent. researchgate.net

Commonly used reagents for this purpose include phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂), often with a catalytic amount of N,N-dimethylformamide (DMF). researchgate.net The reaction generally involves refluxing the quinazolinone substrate in an excess of the chlorinating agent until the starting material is fully consumed. This process effectively converts the C4-carbonyl group into a reactive C4-chloro group, yielding 8-bromo-4-chloro-2-methylquinazoline.

Table 1: General Chlorination of 8-Bromo-2-methylquinazolin-4(3H)-one

| Starting Material | Reagent(s) | Product | General Conditions |

|---|---|---|---|

| 8-Bromo-2-methylquinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | 8-Bromo-4-chloro-2-methylquinazoline | Reflux in excess POCl₃ |

| 8-Bromo-2-methylquinazolin-4(3H)-one | Thionyl chloride (SOCl₂), cat. DMF | 8-Bromo-4-chloro-2-methylquinazoline | Reflux in SOCl₂ |

Nucleophilic Substitution Reactions to Introduce Substituents at C-4

With the activated 8-bromo-4-chloro-2-methylquinazoline in hand, the C-4 position becomes a prime site for introducing a wide array of functional groups via nucleophilic aromatic substitution (SNAr). The chlorine atom at this position is readily displaced by various nucleophiles. This reactivity is a cornerstone of quinazoline chemistry, allowing for the synthesis of diverse libraries of compounds. nih.govnih.gov

The reaction is amenable to a broad scope of nucleophiles, including primary and secondary amines (both aliphatic and aromatic), thiols, and hydrazines. nih.govmdpi.com These reactions typically proceed under mild to moderate conditions, often requiring a base to neutralize the HCl generated in situ. The choice of solvent and temperature can be optimized depending on the reactivity of the specific nucleophile. This methodology provides a direct and efficient route to 4-amino, 4-thio, and 4-hydrazino-quinazoline derivatives, among others. nih.govmdpi.com

Table 2: Examples of Nucleophilic Substitution at the C-4 Position

| Substrate | Nucleophile | General Product Structure | Typical Conditions |

|---|---|---|---|

| 8-Bromo-4-chloro-2-methylquinazoline | Aniline (B41778) (Ar-NH₂) | N-Aryl-8-bromo-2-methylquinazolin-4-amine | Solvent (e.g., EtOH, THF/H₂O), heat, optional base |

| 8-Bromo-4-chloro-2-methylquinazoline | Piperidine (R₂NH) | 8-Bromo-2-methyl-4-(piperidin-1-yl)quinazoline | Solvent (e.g., CH₃CN), base (e.g., K₂CO₃), heat |

| 8-Bromo-4-chloro-2-methylquinazoline | Hydrazine (N₂H₄) | 8-Bromo-4-hydrazino-2-methylquinazoline | Solvent (e.g., EtOH), reflux |

| 8-Bromo-4-chloro-2-methylquinazoline | Sodium thiomethoxide (NaSMe) | 8-Bromo-2-methyl-4-(methylthio)quinazoline | Solvent (e.g., DMF), room temperature |

Advanced and Catalytic Synthetic Approaches for Quinazoline Derivatives

Beyond the functionalization of a pre-formed quinazoline ring, significant research has focused on the de novo synthesis of the quinazoline core using transition metal catalysis. These advanced methods offer efficient, atom-economical, and often one-pot procedures to construct substituted quinazolines from readily available starting materials.

Transition Metal-Catalyzed Coupling Reactions in Quinazoline Synthesis

Catalysis by transition metals such as copper, manganese, and iron provides powerful tools for forming the intricate bond network of the quinazoline heterocycle. These methods often involve cascade or domino reactions, where multiple bond-forming events occur in a single operation.

Copper catalysis is a well-established and versatile strategy for synthesizing quinazoline derivatives. rsc.orgnih.gov One prominent approach involves a cascade reaction between readily available (2-bromophenyl)methylamines and amides. organic-chemistry.orgnih.gov This process typically proceeds through a sequence of an initial Ullmann-type C-N coupling, followed by an intramolecular cyclization and a final aerobic oxidation step to form the aromatic quinazoline ring. organic-chemistry.org These reactions are often performed without the need for complex ligands, making them practical and cost-effective. organic-chemistry.org

Another innovative copper-catalyzed method utilizes amidines, which undergo annulation with a one-carbon component sourced from common solvents like DMSO or DMF. rsc.orgnih.gov This transformation involves the formation of a C-N bond between the amidine and a C(sp³)–H bond adjacent to the heteroatom of the solvent, followed by an intramolecular C-C bond formation to complete the quinazoline core. nih.gov

Table 3: Copper-Catalyzed Quinazoline Synthesis Strategies

| Starting Materials | Catalyst System | Reaction Type | General Product |

|---|---|---|---|

| (2-Bromophenyl)methylamine + Amide | CuI or CuBr, Base (e.g., K₂CO₃) | Ullmann Coupling / Cyclization / Oxidation | 2-Substituted Quinazoline |

| Amidine + Solvent (e.g., DMSO, DMF) | Cu Catalyst | Annulation via C-H activation | Substituted Quinazoline |

In the pursuit of more sustainable synthetic methods, catalysis using earth-abundant and low-toxicity metals like manganese has gained significant traction. organic-chemistry.org Manganese complexes have proven effective in catalyzing the synthesis of quinazolines via acceptorless dehydrogenative coupling (ADC). nih.govacs.org This atom-economical approach avoids the use of stoichiometric oxidants, producing only hydrogen gas as a byproduct. acs.org

A key example is the reaction of 2-aminobenzyl alcohols with nitriles or primary amides. acs.orgnih.gov The manganese catalyst, often a pincer complex, facilitates the dehydrogenation of the alcohol to an in-situ generated aldehyde. This aldehyde then condenses with the nitrile or amide, followed by cyclization and a final dehydrogenation step to yield the 2-substituted quinazoline. nih.gov This method is valued for its high atom economy and adherence to green chemistry principles. organic-chemistry.org

Table 4: Manganese-Catalyzed Dehydrogenative Quinazoline Synthesis

| Starting Materials | Catalyst System | Reaction Type | General Product |

|---|---|---|---|

| 2-Aminobenzyl alcohol + Nitrile | Mn(I) pincer complex, Base (e.g., tBuOK) | Acceptorless Dehydrogenative Coupling (ADC) | 2-Substituted Quinazoline |

| 2-Aminobenzyl alcohol + Primary Amide | Mn(I) NNN-tridentate ligand complex | Acceptorless Dehydrogenative Coupling (ADC) | 2-Substituted Quinazoline |

Iron, being the most abundant and inexpensive transition metal, represents an ideal candidate for developing sustainable catalytic processes. rsc.org Iron-catalyzed cascade reactions have been successfully developed for the one-pot synthesis of 2-aryl/heteroaryl quinazolines. nih.gov

A notable example is the reaction between 2-aminobenzyl alcohols and benzylamines under aerobic conditions, using a simple iron salt like FeBr₂ as the catalyst. rsc.orgresearchgate.net The reaction proceeds through a complex cascade involving the formation of an N-benzylidenebenzylamine intermediate. This is followed by an oxidative trapping of ammonia, which is generated in situ, and subsequent intramolecular cyclization to construct the quinazoline ring. rsc.org This method is highly efficient, tolerates a broad range of functional groups, and is amenable to large-scale synthesis. rsc.orgresearchgate.net

Table 5: Iron-Catalyzed Cascade Synthesis of Quinazolines

| Starting Materials | Catalyst System | Reaction Type | General Product |

|---|---|---|---|

| 2-Aminobenzyl alcohol + Benzylamine | FeBr₂, Air (O₂) | Cascade reaction with in-situ ammonia trapping | 2-Aryl/Heteroaryl Quinazoline |

Oxidative Cyclization and Condensation Methodologies

The synthesis of the quinazoline core often involves the formation of the pyrimidine ring through cyclization and subsequent oxidation or a one-pot condensation-cyclization-oxidation process. These methods typically utilize an oxidizing agent to achieve the final aromatic quinazoline structure.

One prominent approach involves the dehydrogenative coupling or annulation of substituted 2-aminoaryl compounds with various coupling partners. For instance, a common strategy is the reaction of 2-aminobenzylamines with aldehydes, mediated by an oxidizing system. In the context of this compound, this would involve the reaction of (2-amino-3-bromophenyl)methanamine with an acetaldehyde (B116499) equivalent. The reaction proceeds through an initial condensation to form a dihydroquinazoline (B8668462) intermediate, which is then oxidized to the final product. Various oxidizing agents, such as o-iodoxybenzoic acid (IBX) or molecular iodine with an oxidant like oxygen, can be employed for this transformation. mdpi.com

Another versatile method is the oxidative cyclization of 2-aminobenzamides with primary alcohols. An electro-oxidative approach promoted by K₂S₂O₈ has been developed for the synthesis of related quinazolinones, which showcases a green and efficient pathway that avoids transition metals. nih.gov Adapting this for this compound would likely involve starting with 2-amino-3-bromobenzamide (B112636) and ethanol, where the alcohol is first oxidized to an aldehyde in situ, followed by condensation and cyclization.

The table below summarizes various oxidative systems that have been applied to the synthesis of quinazoline derivatives, which are applicable to the target compound.

| Catalyst/Promoter | Oxidant | Starting Materials (General) | Key Features |

| Iodine (I₂) | Oxygen (O₂) | 2-Aminobenzylamines and Aldehydes | Metal-free, green, and economical conditions. organic-chemistry.org |

| o-Iodoxybenzoic acid (IBX) | - | 2-Aminobenzylamines and Aldehydes | Metal-free reaction performed at room temperature. mdpi.com |

| Ceric Ammonium (B1175870) Nitrate (CAN) | tert-Butylhydroperoxide (TBHP) | 2-Aminobenzophenones and Benzylamines | Mild and novel reagent system for facile synthesis. frontiersin.org |

| K₂S₂O₈ | Electrochemical | 2-Aminobenzamides and Primary Alcohols | Transition-metal-free, base-free, and practical for scale-up. nih.gov |

Metal-Free and Organocatalytic Synthetic Protocols

The development of metal-free and organocatalytic synthetic routes is of paramount importance, particularly in medicinal chemistry, to avoid metal contamination in final products. mdpi.com Several such protocols have been established for quinazoline synthesis.

A notable metal-free approach utilizes hypervalent iodine reagents, such as IBX, to mediate the reaction between 2-aminobenzylamines and aldehydes. This reaction proceeds efficiently at room temperature to afford 2-substituted quinazolines in good yields. mdpi.com For the synthesis of this compound, the precursors would be (2-amino-3-bromophenyl)methanamine and acetaldehyde. The mechanism involves an initial condensation followed by an IBX-mediated oxidation of the resulting dihydroquinazoline. mdpi.com

Molecular iodine has also been employed as a catalyst under metal-free, solvent-free, and additive-free conditions, using oxygen as the terminal oxidant. organic-chemistry.org This method represents a green and economical pathway for the amination of the benzylic C(sp³)-H bond. Furthermore, reactions of 2-aminobenzylamine with reagents like oxalic acid dihydrate or malonic acid can serve as in situ C1 and C2 sources, respectively, providing quinazoline and 2-methylquinazoline (B3150966) under metal-free conditions. mdpi.com

Organocatalysis, which uses small organic molecules to accelerate reactions, has also emerged as a powerful tool. While often applied to the synthesis of quinazolinones, the principles can be extended to quinazolines. nih.gov For example, a base-promoted reaction of 2-aminobenzylamine with α,α,α-trihalotoluenes can yield 2-phenylquinazolines through a sequence of intermolecular substitution, intramolecular substitution, elimination, and oxidation, all without the need for a metal catalyst. mdpi.com

| Reagent/Catalyst | Substrates (for this compound) | Conditions | Reference |

| o-Iodoxybenzoic acid (IBX) | (2-amino-3-bromophenyl)methanamine, Acetaldehyde | Acetonitrile, Room Temperature | mdpi.com |

| Molecular Iodine (catalytic) | (2-amino-3-bromophenyl)methanamine, Acetaldehyde | Oxygen (oxidant), Solvent-free | organic-chemistry.org |

| Malonic Acid | (2-amino-3-bromophenyl)methanamine | 1,4-Dioxane, 120 °C | mdpi.com |

| Dimethyl Sulfoxide (B87167) (DMSO) | 2-amino-3-bromobenzamide | - | rsc.org |

Mechanochemical and Microwave-Assisted Syntheses

To enhance reaction efficiency, reduce energy consumption, and align with the principles of green chemistry, advanced energy input methods like microwave irradiation and mechanochemistry are increasingly utilized.

Microwave-assisted synthesis has proven highly effective for preparing quinazolines and their derivatives. Reactions under microwave irradiation often proceed much faster, with higher yields and selectivity compared to conventional heating. frontiersin.orgnih.gov A common microwave-promoted method is the direct condensation of N-arylamidines with aldehydes. frontiersin.org Another approach involves the multi-component reaction of a 2-aminobenzonitrile, an orthoester, and ammonium acetate (B1210297) under solvent-free microwave conditions to yield 4-aminoquinazolines. nih.gov For this compound, a plausible microwave-assisted route would involve the cyclization of 2-acetamido-3-bromobenzaldehyde oxime or a similar precursor. Iron-catalyzed cyclization of 2-halobenzoic acids with amidines in water under microwave heating has also been reported as a green and rapid method. sci-hub.cat

Mechanochemistry, which involves inducing reactions by grinding solid reactants together, offers a solvent-free and energy-efficient alternative. researchgate.net While specific examples for this compound are not detailed, the application of mechanochemical techniques, such as manual grinding or ball milling, to the synthesis of nitrogen-containing heterocycles is a growing field. This method could be applied to the condensation reactions that form the quinazoline core, potentially reducing reaction times and eliminating the need for bulk solvents. researchgate.net

| Method | Key Advantages | Typical Reaction Conditions | Reference |

| Microwave-Assisted | Rapid reaction times, higher yields, greener conditions | 50-500 W, 70-150 °C, minutes to hours | frontiersin.org, nih.gov, beilstein-journals.org |

| Mechanochemical | Solvent-free, energy-efficient, simple setup | Manual grinding or ball milling at room temperature | researchgate.net |

Chemo- and Regioselective Synthesis Strategies for Halogenated Quinazolines

Achieving specific chemo- and regioselectivity is crucial when synthesizing substituted heterocycles like this compound. The position of the bromine atom is critical to the compound's identity and potential activity.

The most reliable strategy for ensuring the correct regiochemistry of the halogen is to begin with a starting material that already contains the bromine atom at the desired position on the aniline ring. For this compound, the bromine atom is at position 8. This position corresponds to the 3-position of the initial aniline-derived precursor. Therefore, starting with a 2-amino-3-bromophenyl derivative, such as 2-amino-3-bromobenzonitrile (B168645) or 2-amino-3-bromobenzaldehyde, ensures that the bromine atom will be located exclusively at the 8-position of the final quinazoline ring after cyclization.

Direct bromination of a pre-formed 2-methylquinazoline ring is generally not a preferred method for achieving regioselectivity. Such electrophilic aromatic substitution reactions on the quinoline (B57606) scaffold, a related heterocycle, often yield a mixture of mono- and di-brominated products, with substitution occurring at positions 5 and 7 due to the directing effects of the fused rings. acgpubs.org This leads to difficult purification and low yields of the desired isomer. Therefore, building the ring from a pre-brominated precursor is the superior strategy for the regioselective synthesis of this compound.

| Strategy | Description | Outcome for this compound |

| Pre-functionalized Precursor | Use of a starting material like 2-amino-3-bromobenzonitrile. | Unambiguous formation of the 8-bromo isomer. High regioselectivity. |

| Direct Bromination | Attempted bromination of 2-methylquinazoline. | Likely formation of a mixture of 5-bromo, 7-bromo, and 5,7-dibromo isomers, with little to no 8-bromo product. Poor regioselectivity. acgpubs.org |

Functionalization and Derivatization Strategies for 8 Bromo 2 Methylquinazoline

Electrophilic Bromination and Other Halogenation Reactions on the Quinazoline (B50416) Core

Electrophilic aromatic substitution is a fundamental method for introducing functional groups onto aromatic rings. In the context of quinazolines, the inherent electronic properties of the bicyclic system, which consists of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, dictate the regioselectivity of these reactions. The nitrogen atoms in the pyrimidine ring are electron-withdrawing, which deactivates the entire ring system towards electrophilic attack compared to benzene.

Generally, electrophilic substitution on the quinazoline core occurs on the benzene ring portion. The precise position of substitution is influenced by the existing substituents. For an unsubstituted quinazoline, electrophilic attack typically favors the C-6 and C-8 positions.

In the case of 2-methylquinazoline (B3150966), the methyl group at C-2 has a minimal directing effect on the carbocyclic ring. Therefore, direct bromination using an electrophilic bromine source, such as molecular bromine (Br₂) in the presence of a Lewis acid catalyst like FeBr₃ or AlBr₃, is expected to introduce a bromine atom primarily at the C-6 or C-8 positions. libretexts.org The catalyst polarizes the Br-Br bond, creating a potent electrophile that is attacked by the electron-rich benzene ring. libretexts.org

Another common method for halogenation is the use of N-halosuccinimides. For instance, N-Bromosuccinimide (NBS) can be used for bromination, often under conditions that can favor either electrophilic or radical pathways depending on the initiator and solvent used. For electrophilic bromination of activated aromatic compounds, reagents like sodium bromide activated by an oxidizing agent such as household bleach (sodium hypochlorite (B82951) solution) can also be employed. rasayanjournal.co.in

While direct bromination of 2-methylquinazoline would likely yield a mixture of 6-bromo and 8-bromo isomers, the synthesis of a specific isomer like 8-Bromo-2-methylquinazoline typically relies on multi-step synthetic sequences starting from appropriately substituted anilines to ensure regiochemical control.

It is also noteworthy that other types of halogenation can occur. For example, if a methyl group were present at the 8-position instead of a bromine, it could undergo radical bromination using NBS and a light source to form an 8-(bromomethyl)quinazoline derivative. vulcanchem.com

Carbon-Carbon Bond Formation via Cross-Coupling Reactions at the Bromine Position (C-8)

The bromine atom at the C-8 position of this compound is a key functional group that enables a wide array of carbon-carbon bond-forming reactions. These transformations, predominantly catalyzed by transition metals like palladium and copper, allow for the introduction of diverse substituents, including alkynyl, aryl, and heteroaryl moieties.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming C-C bonds. The general mechanism involves a catalytic cycle that typically includes three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to yield the product and regenerate the Pd(0) catalyst. libretexts.org

The Sonogashira reaction is a cross-coupling reaction used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is a highly reliable method for introducing alkynyl groups onto the quinazoline scaffold at the C-8 position. The reaction is typically catalyzed by a palladium(0) complex in the presence of a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., triethylamine (B128534) or diisopropylamine). wikipedia.orglibretexts.org

The catalytic cycle involves the formation of a copper acetylide intermediate, which then undergoes transmetalation with the Pd(II)-aryl complex formed after oxidative addition. wikipedia.org The reaction proceeds under mild conditions, tolerating a wide range of functional groups, making it suitable for complex molecule synthesis. wikipedia.org To avoid the undesired homocoupling of alkynes (Glaser coupling), copper-free Sonogashira protocols have also been developed. wikipedia.org In some variations, a combination of gold and palladium catalysts can be used, where a gold-acetylide intermediate enters the palladium catalytic cycle, avoiding the need for copper. organic-chemistry.org

| Catalyst System | Alkyne Partner | Base | Solvent | Conditions | Product Type | Reference |

| PdCl₂(PPh₃)₂, CuI | Phenylacetylene | Et₃N | THF | Room Temp. | 8-(Phenylethynyl)-2-methylquinazoline | wikipedia.orglibretexts.org |

| Pd(OAc)₂, PPh₃, CuI | Trimethylsilylacetylene | i-Pr₂NH | DMF | 60 °C | 8-((Trimethylsilyl)ethynyl)-2-methylquinazoline | researchgate.net |

| PdCl₂(PPh₃)₂, AuCl(PPh₃) | Various terminal alkynes | Cs₂CO₃ | DMA | 80 °C | 8-Alkynyl-2-methylquinazoline | organic-chemistry.org |

The Suzuki-Miyaura coupling is a cornerstone of C(sp²)-C(sp²) bond formation, pairing an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.orgnih.gov This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures. For this compound, the Suzuki reaction provides a direct route to introduce a variety of aryl or heteroaryl substituents at the C-8 position.

The reaction requires a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, or preformed palladacycles), a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄), and a suitable solvent system (e.g., toluene, dioxane, or DMF/water). libretexts.orgorganic-chemistry.org The base is crucial for activating the organoboron species to facilitate the transmetalation step. nih.gov The reaction is known for its mild conditions, low toxicity of boron reagents, and high functional group tolerance. nih.gov

| Catalyst System | Boron Reagent | Base | Solvent | Conditions | Product Type | Reference |

| Pd(PPh₃)₄ | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C | 2-Methyl-8-phenylquinazoline | libretexts.orgnih.gov |

| Pd(OAc)₂, SPhos | 2-Thienylboronic acid | K₃PO₄ | Dioxane | 100 °C | 2-Methyl-8-(thiophen-2-yl)quinazoline | nih.gov |

| Pd/MgLa mixed oxide | Various arylboronic acids | K₂CO₃ | Ethanol | 78 °C | 8-Aryl-2-methylquinazoline | organic-chemistry.org |

The Heck reaction creates a carbon-carbon bond between an aryl or vinyl halide and an alkene, catalyzed by a palladium complex in the presence of a base. unishivaji.ac.inorganic-chemistry.org This reaction allows for the vinylation of the C-8 position of the quinazoline ring. The choice of catalyst, ligands, and reaction conditions can influence the regioselectivity and stereoselectivity of the alkene addition. unishivaji.ac.inuwindsor.ca

The mechanism involves the oxidative addition of this compound to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond. A subsequent β-hydride elimination step releases the final product and generates a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. unishivaji.ac.in The reaction typically yields the trans-substituted alkene as the major product. organic-chemistry.org

| Catalyst System | Alkene Partner | Base | Solvent | Conditions | Product Type | Reference |

| Pd(OAc)₂ | Styrene | Et₃N | DMF | 100 °C | 2-Methyl-8-((E)-styryl)quinazoline | unishivaji.ac.inorganic-chemistry.org |

| Pd(OAc)₂, P(o-Tol)₃ | n-Butyl acrylate | K₂CO₃ | DMF/H₂O | 100 °C | (E)-Butyl 3-(2-methylquinazolin-8-yl)acrylate | unishivaji.ac.in |

| Xantphos Pd G3 | Vinyltrimethylsilane | iPr₂NEt | Benzene | RT, Blue LED | 2-Methyl-8-((E)-2-(trimethylsilyl)vinyl)quinazoline | nih.gov |

Copper-Catalyzed Cross-Coupling Reactions

While palladium catalysts are dominant, copper-catalyzed cross-coupling reactions, often referred to as Ullmann-type reactions, represent an important alternative for C-C bond formation. nih.gov These methods are particularly useful for certain substrates and can be more cost-effective. Copper catalysis can be employed for the coupling of aryl halides with a range of nucleophiles.

For the functionalization of this compound, a copper-catalyzed reaction could be used to couple it with terminal alkynes (a variation of the Sonogashira reaction without palladium) or with certain organometallic reagents. nih.gov These reactions often require a copper(I) salt (e.g., CuI, CuBr, or CuCN), a ligand (such as a diamine or phosphine), and a base, and may require higher reaction temperatures compared to their palladium-catalyzed counterparts. sci-hub.sersc.org The development of more efficient ligands has significantly expanded the scope and utility of copper-catalyzed cross-couplings under milder conditions. nih.gov

| Catalyst System | Coupling Partner | Base | Solvent | Conditions | Product Type | Reference |

| CuI, N,N'-Dimethylethylenediamine | Diphenylphosphine oxide | Cs₂CO₃ | Toluene | 110 °C | (2-Methylquinazolin-8-yl)diphenylphosphine oxide* | sci-hub.se |

| CuCN·2LiCl | Alkyl organozinc reagent | - | THF | -78 °C to RT | 8-Alkyl-2-methylquinazoline | nih.gov |

| Cy₃PCuCl | p-Tolylboronic ester | K₃PO₄ | Toluene | 130 °C | 2-Methyl-8-(p-tolyl)quinazoline | rsc.org |

Note: This example illustrates a C-P bond formation, but highlights the capability of copper catalysis with aryl bromides under similar conditions applicable to C-C bond formation.

Negishi and Kumada Cross-Coupling Methodologies

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Negishi and Kumada reactions, in particular, offer effective ways to introduce new substituents at the C-8 position of the this compound core by leveraging the reactivity of the bromo group.

The Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This method is known for its high functional group tolerance. wikipedia.org For this compound, the reaction would involve the preparation of an organozinc reagent and its subsequent coupling with the bromo-substituted quinazoline in the presence of a suitable catalyst, such as a palladium(0) species. wikipedia.org For instance, the alkylation at the C-2 position of a related 4-substituted 2-chloro-6,7-dimethoxyquinazoline (B184895) has been achieved via Negishi cross-coupling with methyl lithium and zinc(II) chloride using tetrakis(triphenylphosphine)palladium(0) as a catalyst. researchgate.net A similar strategy could be applied to the C-8 position of this compound to introduce alkyl or aryl groups. The general mechanism proceeds through an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product. illinois.edu

The Kumada cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and an organic halide, also catalyzed by nickel or palladium. wikipedia.orgjk-sci.comorganic-chemistry.org This was one of the first catalytic cross-coupling methods developed. wikipedia.org While highly effective, the high reactivity of Grignard reagents can limit the functional group tolerance of the reaction. chem-station.com In the context of this compound, a Grignard reagent (e.g., Alkyl-MgBr or Aryl-MgBr) would be reacted with the quinazoline in the presence of a catalyst like a nickel-phosphine complex. jk-sci.com The catalytic cycle is similar to other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. chem-station.com The choice between Negishi and Kumada coupling often depends on the desired substrate scope and the presence of sensitive functional groups. jk-sci.com

| Reaction | Coupling Partner | Catalyst (Example) | Key Features |

| Negishi Coupling | Organozinc (R-ZnX) | Pd(PPh₃)₄ or Ni(acac)₂ | High functional group tolerance; versatile for sp³, sp², and sp carbons. wikipedia.org |

| Kumada Coupling | Grignard (R-MgX) | NiCl₂(dppp) or Pd(PPh₃)₄ | Uses readily available Grignard reagents; can be cost-effective with nickel catalysts. organic-chemistry.orgchem-station.com |

Functionalization of the Methyl Group at the C-2 Position

The methyl group at the C-2 position of the quinazoline ring is a handle for further derivatization. Its C(sp³)–H bonds can be activated for various transformations.

One common strategy is Kornblum oxidation , where the methyl group is oxidized to an aldehyde. This is often achieved using iodine in dimethyl sulfoxide (B87167) (DMSO). rsc.org For related 2-methylquinolines, this oxidation allows for the subsequent synthesis of more complex molecules. For example, the resulting aldehyde can react with anilines to form imines, which can then undergo further reactions. rsc.org This approach could be applied to this compound to generate 8-bromoquinazoline-2-carbaldehyde, a versatile intermediate.

The methyl group can also undergo condensation reactions with various electrophiles. For instance, in related 2-methylquinoline (B7769805) systems, the methyl group can be activated with an acid promoter to react with 2-styrylanilines, leading to the formation of new quinoline (B57606) derivatives through a tandem cyclization strategy. nih.gov This highlights the potential for the methyl group of this compound to act as a nucleophile in C-C bond-forming reactions.

Furthermore, radical-mediated functionalization presents another avenue. While not specifically documented for this compound, general methods for the chemoselective functionalization of unactivated methyl groups, such as those employing N-iodosulfonamides, could potentially be adapted to introduce nitrogen-containing functionalities. csic.es

| Reaction Type | Reagents (Example) | Product Type |

| Oxidation | I₂ / DMSO | Aldehyde |

| Condensation | Aldehydes / Ketones | Alkenyl derivatives |

| Radical Functionalization | N-Iodosulfonamides | Aminated derivatives |

Functionalization of Nitrogen Atoms within the Quinazoline Ring System

The quinazoline ring contains two nitrogen atoms (N-1 and N-3) that can potentially be functionalized, typically through alkylation or acylation. The regioselectivity of these reactions can be influenced by the reaction conditions and the substitution pattern on the quinazoline ring.

In the quinazoline system, electrophilic attack, such as with alkyl halides, generally occurs at one of the ring nitrogens. uomustansiriyah.edu.iq For quinazolin-4-ones, alkylation with alkyl halides under basic conditions, for example using potassium carbonate in DMF, has been shown to selectively occur at the N-3 position. juniperpublishers.com While this compound is not a quinazolinone, the principles of nitrogen reactivity apply. Direct alkylation would likely lead to the formation of a quaternary quinazolinium salt. The specific site of alkylation (N-1 vs. N-3) would depend on steric and electronic factors.

In some cases, functionalization can occur as part of a cascade reaction. For instance, a visible-light-promoted cascade N-alkylation/amidation has been reported for quinazolin-4(3H)-ones and related N-heterocycles. rsc.org Such modern synthetic methods could potentially be explored for the functionalization of this compound.

| Reaction Type | Reagent (Example) | Position | Product Type |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-1 or N-3 | Quaternary Quinazolinium Salt |

Introduction of Novel Heterocyclic Rings onto the this compound Scaffold

The this compound scaffold can be used as a building block for the synthesis of more complex, fused heterocyclic systems. This is often achieved by leveraging the reactivity of the bromine atom at the C-8 position and a neighboring functional group or atom.

Another approach involves the synthesis of fused systems through intramolecular cyclization. For instance, if the methyl group at C-2 were functionalized to an appropriate group, it could potentially undergo cyclization with a substituent introduced at the N-1 position. The synthesis of fused heterocyclic compounds is a broad field with many methodologies, including transition metal-catalyzed cyclizations, that could be applied to create novel ring systems based on the this compound core. sioc-journal.cn

| Fused Ring System | General Strategy |

| Triazoloquinazoline | Reaction with a hydrazine (B178648) derivative followed by cyclization. |

| Other Fused Systems | Intramolecular cyclization of appropriately functionalized derivatives. |

Spectroscopic and Structural Elucidation of 8 Bromo 2 Methylquinazoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton NMR (¹H NMR) spectroscopy confirms the presence and connectivity of hydrogen atoms in a molecule. For 8-Bromo-2-methylquinazoline, the ¹H NMR spectrum is expected to show distinct signals for the methyl group and the aromatic protons on the quinazoline (B50416) ring system.

The key expected signals are:

A singlet for the methyl (CH₃) group protons at the 2-position, typically appearing in the upfield region around δ 2.8-2.9 ppm.

A set of signals for the three aromatic protons on the benzene (B151609) portion of the quinazoline ring. Due to the electron-withdrawing effect of the bromine atom and the nitrogen atoms in the pyrimidine (B1678525) ring, these protons are expected to be deshielded and appear in the downfield region (typically δ 7.0-8.5 ppm). ucl.ac.uk The proton at C-5 would likely appear as a doublet of doublets, coupled to H-6 and H-7. The proton at C-7 would also be a doublet of doublets, coupled to H-5 and H-6. The proton at C-6 would appear as a triplet or doublet of doublets, coupled to H-5 and H-7.

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton | Expected Chemical Shift (δ) ppm | Multiplicity |

| -CH₃ (at C2) | ~2.8 | Singlet (s) |

| H-5 | ~7.8-8.2 | Doublet of doublets (dd) |

| H-6 | ~7.3-7.6 | Triplet (t) |

| H-7 | ~7.9-8.3 | Doublet of doublets (dd) |

| H-4 | ~9.2-9.4 | Singlet (s) |

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. For this compound, a total of 9 distinct signals for the aromatic carbons and one for the methyl carbon are expected.

The key features of the ¹³C NMR spectrum would be:

A signal for the methyl carbon (C-2 CH₃) in the high-field region (δ 20-27 ppm).

Signals for the nine carbons of the quinazoline core. The carbon bearing the bromine atom (C-8) would be shifted due to the halogen's influence. Quaternary carbons (C-2, C-4, C-4a, C-8, C-8a) will show different intensities compared to protonated carbons.

Data from the related compound 6-Bromo-2,4-dimethylquinazoline shows carbon signals across a range of δ 21.94-167.48 ppm. rsc.org Specifically, the methyl carbons appear at δ 21.94 and 26.66 ppm, while the aromatic and heterocyclic carbons resonate at δ 120.33, 123.54, 127.56, 130.37, 137.26, 148.87, 164.28, and 167.48 ppm. rsc.org

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon | Expected Chemical Shift (δ) ppm |

| -CH₃ (at C2) | ~25 |

| C-8 | ~115-120 |

| C-6 | ~125-128 |

| C-5 | ~128-130 |

| C-4a | ~128-132 |

| C-7 | ~135-138 |

| C-8a | ~150-152 |

| C-4 | ~160-163 |

| C-2 | ~163-166 |

Two-dimensional (2D) NMR experiments are crucial for establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H-5 with H-6, and H-6 with H-7), confirming their positions on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link each aromatic proton signal (H-5, H-6, H-7) and the methyl proton signal to their corresponding carbon signals (C-5, C-6, C-7, and the methyl carbon).

HMBC (Heteronuclear Multiple Bond Correlation) : This technique is vital for identifying longer-range (2-3 bond) ¹H-¹³C correlations. It is particularly useful for assigning quaternary carbons. For instance, correlations would be expected from the methyl protons to C-2 and the bridgehead carbon C-8a. Protons on the aromatic ring (e.g., H-7) would show correlations to the bromine-substituted C-8, confirming the bromine's position.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. nih.gov For this compound, the IR spectrum would be expected to display several key absorption bands.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H (in CH₃) | Stretching | 2850-2960 |

| C=N (quinazoline ring) | Stretching | 1580-1620 |

| C=C (aromatic ring) | Stretching | 1450-1600 |

| C-Br | Stretching | 500-650 |

Spectra of related quinazolinone derivatives show characteristic peaks for aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching around 2920 cm⁻¹, and C=O/C=N bonds in the 1600-1700 cm⁻¹ region. nih.govscispace.comorientjchem.org The C-Br stretching vibration is typically weak and found in the fingerprint region. scielo.br

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₇BrN₂), the mass spectrum would exhibit a distinctive molecular ion peak. nih.gov

A crucial feature would be the isotopic pattern for bromine. Naturally occurring bromine consists of two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Therefore, the mass spectrum will show two peaks of nearly equal intensity for the molecular ion: one for [M]⁺ containing ⁷⁹Br and another for [M+2]⁺ containing ⁸¹Br. This pattern is a clear indicator of the presence of a single bromine atom in the molecule. The predicted monoisotopic mass for the [M+H]⁺ ion is approximately 237.99744 Da. uni.lu

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, often to four or more decimal places. beilstein-journals.org This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound, HRMS would be used to confirm that the exact mass corresponds to the formula C₉H₇BrN₂. For example, the related compound 6-bromo-2-chloro-4-isobutylquinazoline shows a molecular ion in its MS data, confirming its structure. scispace.com

Advanced Applications of 8 Bromo 2 Methylquinazoline in Synthetic Chemistry and Materials Science

Role as a Strategic Building Block for Diverse Heterocyclic Scaffolds

8-Bromo-2-methylquinazoline serves as a foundational building block for the synthesis of a wide array of complex heterocyclic structures. The presence of the bromine atom at the 8-position is the key to its utility, providing a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This allows for the introduction of various substituents and the extension of the quinazoline (B50416) core into larger, polycyclic systems.

The most common transformations involve palladium-catalyzed cross-coupling reactions. These methods are highly efficient for creating new bonds on aromatic halides. For instance, Suzuki-Miyaura coupling can be employed to introduce aryl or heteroaryl groups, while Sonogashira coupling allows for the attachment of alkynyl moieties. These reactions pave the way for creating fused ring systems and highly substituted quinazoline derivatives. For example, intramolecular Heck-type reactions following an initial amination can lead to the formation of complex polycyclic alkaloids. Furthermore, the quinazoline core itself can be modified, and in combination with reactions at the bromine site, this dual functionalization capacity enables the construction of intricate molecular scaffolds with diverse three-dimensional shapes. Some novel pyrazolo[1,5-c] quinazolin-2-one and imidazolinone methyl quinazoline-4(3H)-one hybrids have been synthesized from quinazoline pharmacophores. nih.gov

Table 1: Examples of Heterocyclic Scaffolds Derived from Brominated Quinazoline Precursors

| Reaction Type | Coupling Partner/Reagent | Resulting Scaffold Type | Significance |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids | 8-Aryl/Heteroaryl-2-methylquinazolines | Access to bi-aryl systems, potential for electronic materials and bioactive molecules. |

| Sonogashira Coupling | Terminal Alkynes | 8-Alkynyl-2-methylquinazolines | Introduction of linear, rigid linkers for materials science and medicinal chemistry. |

| Buchwald-Hartwig Amination | Amines, Amides | 8-Amino/Amido-2-methylquinazolines | Formation of C-N bonds, crucial for many biologically active compounds. |

| Heck Coupling | Alkenes | 8-Alkenyl-2-methylquinazolines | Synthesis of styryl-type derivatives, useful as chromophores. |

| Intramolecular Cyclization | Appropriately functionalized coupling products | Fused Polycyclic Heterocycles (e.g., Pyrazoloquinazolines) | Creation of complex, rigid scaffolds with unique biological and photophysical properties. nih.gov |

Utilization in Diversity-Oriented Synthesis (DOS) for Compound Library Generation

Diversity-Oriented Synthesis (DOS) is a powerful strategy in modern drug discovery that aims to efficiently generate collections of structurally diverse small molecules. nih.govcam.ac.uk Unlike target-oriented synthesis, which focuses on making a single molecule, DOS explores chemical space broadly to identify novel molecular skeletons with interesting biological activities. nih.govnih.govcam.ac.uk

This compound is an ideal substrate for DOS campaigns due to its capacity to act as a central scaffold from which molecular diversity can be projected. The reactivity of the carbon-bromine bond allows for a "branching" synthetic approach, where the common quinazoline core is treated with a wide range of different reagents in parallel. cam.ac.uk By employing various cross-coupling partners—such as a diverse set of boronic acids for Suzuki coupling, terminal alkynes for Sonogashira coupling, and amines for Buchwald-Hartwig amination—a single starting material can be rapidly converted into a large library of distinct analogues. Each analogue possesses the core quinazoline structure but differs in the substituent at the 8-position, leading to significant variations in shape, polarity, and functionality. This method enables the efficient generation of compound libraries that can be screened for novel biological activities, accelerating the discovery of new therapeutic leads. nih.gov

Table 2: Conceptual Framework for DOS Using this compound

| Core Scaffold | Parallel Reaction Type | Example Reagent Set (R-group source) | Resulting Library Diversity |

|---|---|---|---|

| This compound | Suzuki Coupling | R¹-B(OH)₂, R²-B(OH)₂, R³-B(OH)₂ ... Rⁿ-B(OH)₂ | Library of 8-Aryl/Heteroaryl substituted quinazolines. |

| Sonogashira Coupling | HCCR¹, HCCR², HCCR³ ... HCCRⁿ | Library of 8-Alkynyl substituted quinazolines. | |

| Buchwald-Hartwig Amination | HNR¹R², HNR³R⁴, HNR⁵R⁶ ... HNRⁿRⁿ⁺¹ | Library of 8-Amino substituted quinazolines. | |

| Stille Coupling | R¹-Sn(Bu)₃, R²-Sn(Bu)₃, R³-Sn(Bu)₃ ... Rⁿ-Sn(Bu)₃ | Library of 8-Alkyl/Aryl/Vinyl substituted quinazolines. |

Development of Novel Synthetic Methodologies Leveraging the Brominated Quinazoline Core

The predictable and robust reactivity of the C8-Br bond in this compound has made it a valuable platform for the development and optimization of synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling. The electron-deficient nature of the quinazoline ring system can influence the reactivity of the aryl bromide, providing a unique electronic environment for studying these transformations.

Researchers have extensively used brominated quinazolines and related heterocycles to refine the conditions for various palladium-catalyzed reactions. This includes screening different catalyst precursors (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), ligands, bases (e.g., K₂CO₃, Cs₂CO₃), and solvent systems to achieve high yields and selectivity. For example, Suzuki and Sonogashira cross-coupling reactions have been optimized to proceed efficiently on chloro- or bromo-quinazolines, providing reliable protocols for the synthesis of aryl- and arylethynylquinazoline derivatives. researchgate.net The development of these methods is crucial as it provides chemists with reliable and generalizable tools to functionalize the quinazoline scaffold, which can then be applied to the synthesis of complex target molecules in medicinal chemistry and materials science.

Table 3: Common Cross-Coupling Methodologies Applied to Brominated Quinazolines

| Methodology | Typical Catalyst/Ligand System | Typical Base/Solvent | Bond Formed | Key Feature |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ or Pd(OAc)₂ with phosphine (B1218219) ligands | Aqueous base (e.g., Na₂CO₃) in Toluene/Ethanol or Dioxane | C(sp²) - C(sp²) | High tolerance for various functional groups; commercially available reagents. |

| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | Amine base (e.g., Et₃N, DIPEA) in THF or DMF | C(sp²) - C(sp) | Direct introduction of an alkyne group without pre-functionalization. |

| Stille Coupling | Pd(PPh₃)₄ | Usually no base required; THF or Dioxane | C(sp²) - C(sp²), C(sp²) - C(sp³) | Mild reaction conditions, but toxicity of organotin reagents is a drawback. |

| Heck Coupling | Pd(OAc)₂ with phosphine ligands | Amine base (e.g., Et₃N) in DMF or Acetonitrile | C(sp²) - C(sp²) (alkenyl) | Forms C-C bonds with alkenes, leading to substituted styryl derivatives. |

Exploration in the Synthesis of Functional Materials and Organic Electronics

The quinazoline core is an attractive scaffold for the design of functional organic materials due to its rigid, planar, and electron-deficient aromatic structure. Recent research has highlighted the application of quinazoline derivatives in electronic devices, luminescent materials, and sensors. benthamdirect.comresearchgate.net this compound is an excellent precursor for these materials, as the bromine atom provides a convenient point for introducing π-conjugated substituents, which are essential for tuning the optoelectronic properties.

By employing cross-coupling reactions, the quinazoline core can be incorporated into larger, π-extended systems. benthamdirect.comresearchgate.net For example, coupling with electron-donating aromatic groups like carbazole, triphenylamine, or phenothiazine (B1677639) can create "push-pull" chromophores. beilstein-journals.org In these molecules, the quinazoline acts as the electron-accepting unit, leading to intramolecular charge transfer (ICT) upon photoexcitation. This property is highly desirable for applications in:

Organic Light-Emitting Diodes (OLEDs): Quinazoline-based compounds have been successfully used as emitters and host materials in OLEDs. benthamdirect.combeilstein-journals.org By tuning the substituents, the emission color can be varied across the visible spectrum. beilstein-journals.org

Chromophores and Dyes: The extended conjugation leads to strong absorption in the UV-visible region. Some quinazoline derivatives exhibit solvatochromism (color change with solvent polarity) and can be protonated, causing dramatic color changes, which opens up possibilities for their use as colorimetric pH sensors. researchgate.net

Conductive Polymers: While less explored, polymerization of difunctionalized quinazoline monomers (e.g., a dibromoquinazoline) via cross-coupling reactions could potentially lead to novel conductive polymers, where the quinazoline unit is integrated into the polymer backbone, contributing to its electronic properties.

The incorporation of the quinazoline scaffold into π-conjugated systems is a valuable strategy for creating novel materials for optoelectronics. benthamdirect.com Polyhalogenated quinazolines are often the primary starting materials for these syntheses, underscoring the importance of building blocks like this compound. benthamdirect.comresearchgate.net

Table 4: Potential Applications of this compound in Materials Science

| Application Area | Synthetic Strategy | Required Structural Feature | Resulting Property |

|---|---|---|---|

| Organic Light-Emitting Diodes (OLEDs) | Suzuki or Stille coupling with carbazole, triphenylamine, etc. | Donor-Acceptor (Push-Pull) architecture | Efficient electroluminescence, tunable emission color. beilstein-journals.org |

| Fluorescent Probes / pH Sensors | Heck or Sonogashira coupling to create styryl or ethynyl (B1212043) derivatives | Extended π-conjugation with nitrogen atoms accessible for protonation | Strong fluorescence, solvatochromism, and pH-dependent color changes. researchgate.net |

| Organic Semiconductors | Coupling with thiophene, fluorene, or other aromatic units | Planar, extended conjugated system | Charge carrier mobility for use in organic field-effect transistors (OFETs). |

| Conductive Polymers | Polymerization of di-functionalized monomers (e.g., via Suzuki polycondensation) | Repeating quinazoline unit in a polymer backbone | Electrical conductivity and stability. |

Future Directions and Emerging Trends in 8 Bromo 2 Methylquinazoline Research

The exploration of 8-Bromo-2-methylquinazoline and its derivatives is entering a new phase, driven by advancements in chemical synthesis, computational science, and analytical techniques. These emerging trends are poised to accelerate the discovery and development of novel applications for this quinazoline (B50416) scaffold, moving beyond traditional methodologies towards more efficient, sustainable, and data-informed research paradigms.

Q & A

Q. What statistical approaches are suitable for analyzing dose-response data in toxicity studies?

- Nonlinear regression models (e.g., log-logistic curves) calculate EC₅₀ values. Pairwise comparisons (e.g., ANOVA with Tukey’s post hoc test) identify significant differences between derivatives. Ensure replicates (n ≥ 3) to account for biological variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.